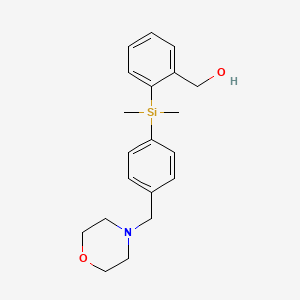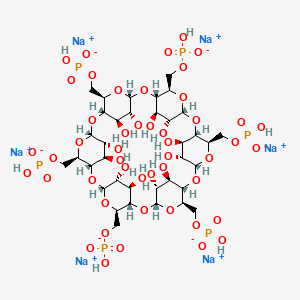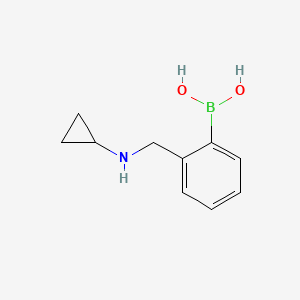
2-((Cyclopropylamino)methyl)phenylboronic acid
Overview
Description
“2-((Cyclopropylamino)methyl)phenylboronic acid” is a chemical compound with the CAS Number: 1335490-75-9. It has a molecular weight of 191.04 . The IUPAC name for this compound is (2-((cyclopropylamino)methyl)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C10H14BNO2 . The InChI code for this compound is 1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, boronic acids are known to be involved in various types of reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Scientific Research Applications
Catalysis and Synthesis
Phenylboronic acids, including 2-((cyclopropylamino)methyl)phenylboronic acid derivatives, are crucial in organic synthesis and catalysis. Notably, certain phenylboronic acids facilitate dehydrative amidation between carboxylic acids and amines, aiding in α-dipeptide synthesis. The ortho-substituent of boronic acid is instrumental in accelerating amidation by preventing amines from coordinating with the boron atom of the active species (Wang, Lu, & Ishihara, 2018).
Protective Chemistry
In the realm of protective chemistry, phenylboronic acid, closely related to this compound, reacts quantitatively in the solid state with various compounds, forming cyclic phenylboronic amides or esters. This process excludes the need for catalysts or auxiliaries and yields pure protected products without necessitating further purification (Kaupp, Naimi-Jamal, & Stepanenko, 2003).
Drug Delivery Systems
This compound derivatives have been explored for their potential in drug delivery systems. For instance, stable nanoparticles with a core-shell structure were formed by the covalent complexation between boronic acid groups of poly(3-acrylamidophenylboronic acid) and hydroxyl groups of poly(2-lactobionamidoethyl methacrylate), showcasing the promise of these carriers for peptide and protein drugs in nasal delivery (Cheng et al., 2012).
Pharmacological Applications
In the pharmacological domain, phenylboronic acids and derivatives like this compound are known for forming reversible complexes with polyol compounds, thereby facilitating recognition, separation, and detection of compounds such as saccharides, glycolipids, and glycoproteins. They have been applied in self-regulated insulin delivery, tissue engineering, separation, and sensor systems, indicating their versatility in pharmaceutical and chemical engineering (Liang-yin, 2006).
Analytical Chemistry
In analytical chemistry, phenylboronic acids are employed for modifying DNA with boronic acid. This modification is compatible with copper(I)-catalyzed azide-alkyne cycloaddition, facilitating postsynthetic ligation chemistry of phenylboronic acid to oligonucleotides. This combination of modifications opens avenues for various applications, including saccharide detection based on fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-((Cyclopropylamino)methyl)phenylboronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by a reductive elimination that forms a new carbon-carbon bond .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, this compound can contribute to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the presence of diols in the environment can lead to the formation of boronate esters, which can impact the compound’s reactivity .
properties
IUPAC Name |
[2-[(cyclopropylamino)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12-14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDTXMPMOBFVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



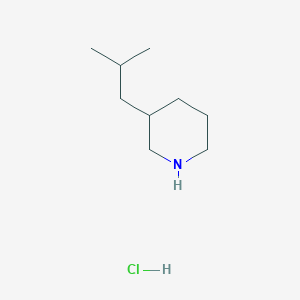

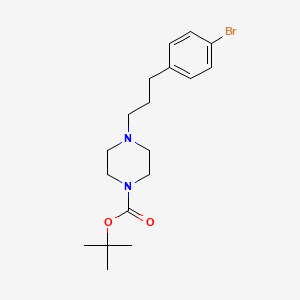
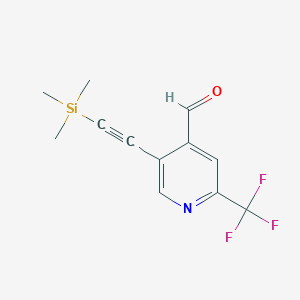
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)
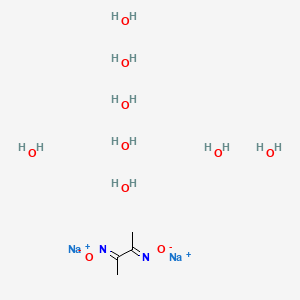


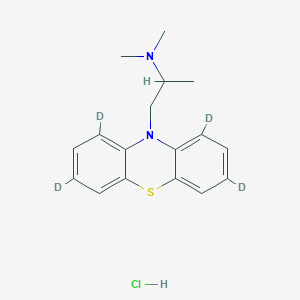

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)
